Ivabradine Hydrochloride is the hydrochloride salt form of ivabradine, an orally bioavailable, hyperpolarization-activated, cyclic nucleotide-gated (HCN) channel blocker, with negative chronotropic activity. Upon administration, ivabradine selectively binds to the intracellular portion of the HCN channel pore and blocks HCN channels in the pacemaker cells within the sinoatrial (SA) node. This inhibits the If (funny) pacemaker ion current, prevents the inward flow and intracellular accumulation of positively charged ions, reduces pacemaker activity and slows diastolic depolarization. This decreases heart rate, reduces myocardial oxygen demand and allows more time for blood to flow to the myocardium without affecting cardiac contractility. HCN channels, mixed sodium (Na+) and potassium (K+) channels that carry the inward If current, play a key role in the regulation of pacemaker firing rate in the SA node. The If pacemaker current, the inward flow of positively charged Na+-K+ ions, initiates the spontaneous diastolic depolarization phase and modulating heart rate.
A benzazepine derivative and selective HYPERPOLARIZATION-ACTIVATED CYCLIC NUCLEOTIDE-GATED CHANNELS inhibitor that lowers the heart rate. It is used in the treatment of CHRONIC STABLE ANGINA in patients unable to take BETA-ADRENERGIC BLOCKERS, and in the treatment of HEART FAILURE.
See also: Ivabradine (has active moiety).
Ivabradine hydrochloride
CAS No.: 148849-67-6
VCID: VC21336215
Molecular Formula: C27H37ClN2O5
Molecular Weight: 505.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Ivabradine hydrochloride is a pharmaceutical compound used primarily as a heart rate-lowering medication. It is marketed under the brand name Corlanor and is utilized for the symptomatic management of stable angina pectoris and symptomatic chronic heart failure. Ivabradine hydrochloride acts by selectively inhibiting the "funny" channel pacemaker current (If) in the sinoatrial node, which results in a reduced heart rate without affecting other cardiac ionic channels . Mechanism of ActionIvabradine hydrochloride works by selectively blocking the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node. This action prolongs diastolic depolarization, leading to a decrease in heart rate. By reducing heart rate, ivabradine increases the time available for diastolic filling and reduces myocardial oxygen demand, which can improve symptoms in patients with heart failure and angina . Clinical UsesIvabradine hydrochloride is approved for several clinical indications:
Research FindingsRecent studies have shown that chronic administration of ivabradine enhances vagal modulation and shifts the autonomic balance toward vagal dominance. This effect may contribute to improved outcomes in patients with sympathetic hyperactivity but could also explain the increased risk of atrial fibrillation associated with ivabradine therapy . Table: Common Adverse Effects of Ivabradine Hydrochloride |
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CAS No. | 148849-67-6 |
Product Name | Ivabradine hydrochloride |
Molecular Formula | C27H37ClN2O5 |
Molecular Weight | 505.0 g/mol |
IUPAC Name | 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
Standard InChI | InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |
Standard InChIKey | HLUKNZUABFFNQS-ZMBIFBSDSA-N |
Isomeric SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl |
SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Canonical SMILES | CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |
Appearance | White to Off-White Solid |
Melting Point | 193-196˚C |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 7,8-dimethoxy-3-(3-(((4,5-dimethoxybenzocyclobutan-1-yl)methyl)methylamino)propyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one Corlanor ivabradine S 16257 S 16257 2 S 16257-2 S 162572 S 16260 2 S 16260-2 S 162602 S-16257 S-16257-2 S-16260-2 S16257 S162572 S162602 |
PubChem Compound | 3045381 |
Last Modified | Aug 15 2023 |
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